1-(3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
Description
This compound features a 1,2,3-triazole ring substituted with a cyclopropyl group at the 4-position, linked to an azetidine (4-membered nitrogen heterocycle) via a sulfonyl (–SO₂–) bridge. Its molecular formula is C₁₇H₂₀N₄O₂S, with a molecular weight of 344.43 g/mol (estimated based on structural analogs) .
Properties
IUPAC Name |
1-[3-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-11(21)13-3-2-4-15(7-13)24(22,23)19-8-14(9-19)20-10-16(17-18-20)12-5-6-12/h2-4,7,10,12,14H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHKMZWRMBJPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, some 1,2,4-triazole derivatives are known to inhibit the aromatase enzyme. Another study mentions that certain triazole conjugates bind to the colchicine binding site of tubulin.
Mode of Action
Based on the behavior of similar compounds, it can be inferred that the compound might interact with its target through the formation of hydrogen bonds. The presence of the triazole ring and the sulfonyl group could potentially facilitate these interactions.
Biochemical Pathways
For instance, some 1,2,4-triazole derivatives are known to inhibit the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens.
Biological Activity
The compound 1-(3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone represents a novel class of triazole-based compounds that have garnered attention for their potential biological activities. Triazoles are known for their diverse pharmacological properties, including anticancer, antifungal, and antibacterial activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : The triazole ring is linked to an azetidine moiety through a sulfonyl group, which enhances its biological activity.
Synthesis
The synthesis of triazole derivatives typically involves "Click" chemistry , which allows for the efficient formation of 1,2,3-triazoles from azides and alkynes. The specific synthetic route for this compound has not been extensively documented in the available literature but follows established methodologies for similar triazole compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant activity against various cancer cell lines. A study on related triazole compounds demonstrated their ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms .
The proposed mechanisms for the anticancer activity include:
- Inhibition of Kinases : Similar triazole compounds have been reported to inhibit key kinases involved in cancer progression, such as mTOR and EGFR .
- Induction of Apoptosis : Compounds with similar structures have been shown to activate intrinsic pathways leading to programmed cell death .
Pharmacological Studies
Pharmacological evaluations have indicated that the compound exhibits a range of biological activities:
Case Study 1: Anticancer Activity
In vitro studies on related triazole compounds showed promising results against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The most potent compounds were able to induce G2/M cell cycle arrest and promote apoptosis, suggesting a strong anticancer potential .
Case Study 2: Kinase Inhibition
Another investigation into the kinase inhibitory activity of triazole derivatives revealed that certain analogs effectively inhibited mTOR with low nanomolar IC50 values. This suggests that the compound may also act as a selective inhibitor of critical signaling pathways involved in tumor growth and survival .
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazole Substituents
- Target Compound : 4-cyclopropyl-1H-1,2,3-triazole.
- Analog from : 4-(Phenylsulfonyl)phenyl-substituted triazole with 2,4-difluorophenyl and phenylethanone groups. Fluorine atoms increase lipophilicity and may improve blood-brain barrier penetration, while the phenylsulfonyl group contributes to strong electron-withdrawing effects .
Sulfur-Containing Groups
- Target Compound: Sulfonyl (–SO₂–) bridge.
- Analog from : Sulfanyl (–S–) bridge in 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one.
Heterocyclic Amine Rings
- Target Compound : Azetidine (4-membered ring).
- Smaller ring size increases conformational rigidity , which may optimize binding to flat enzymatic pockets.
- Common Analogs: Piperidine (6-membered) or pyrrolidine (5-membered) rings.
Physicochemical Properties
*Estimated using fragment-based methods.
Q & A
Q. What are the recommended synthetic routes for 1-(3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole-azetidine core .
- Sulfonylation : Reaction of azetidine with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .
- Friedel-Crafts Acylation : Introduction of the ethanone group to the aromatic ring using AlCl₃ or other Lewis acid catalysts .
Optimization requires controlling temperature (e.g., reflux in ethanol/chloroform mixtures) and stoichiometric ratios. For example, heating under reflux for 4–6 hours improves cyclization efficiency .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~2.5 ppm for ethanone protons) .
- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the azetidine-triazole core .
- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays) .
- Thermal Analysis : DSC/TGA to determine melting points and thermal stability (critical for storage) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact with sulfonyl or triazole groups, which may be irritants .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., acetic acid during reflux) .
- Waste Disposal : Segregate hazardous waste (e.g., heavy metal catalysts) and use certified disposal services for organic solvents .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity, and what parameters are critical for SAR studies?
- Methodological Answer :
- Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or enzymes) using software like AutoDock Vina. Prioritize the triazole-azetidine motif for binding affinity .
- QSPR Models : Corrogate logP, polar surface area, and topological indices with experimental bioactivity data to refine analogs .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Repeat assays (e.g., IC₅₀ determinations) under standardized conditions to rule out batch variability .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation in vitro vs. in vivo .
- Structural Confirmation : Re-analyze NMR/X-ray data to verify if impurities or stereoisomers influence activity .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Test DMSO/PEG-400 mixtures to enhance aqueous solubility without precipitation .
- Prodrug Design : Modify the ethanone group to a hydrolyzable ester for improved membrane permeability .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase circulation time and target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
